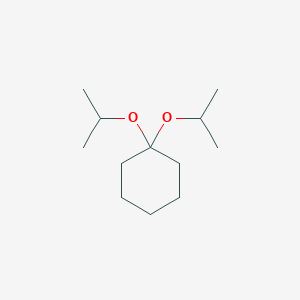

1,1-Diisopropoxycyclohexane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1-di(propan-2-yloxy)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-10(2)13-12(14-11(3)4)8-6-5-7-9-12/h10-11H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNTYOACSMHWBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1(CCCCC1)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471707 | |

| Record name | 1,1-Diisopropoxycyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132-95-2 | |

| Record name | 1,1-Bis(1-methylethoxy)cyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Diisopropoxycyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diisopropoxycyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diisopropoxycyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Acid-Catalyzed Acetal Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of acid-catalyzed acetal formation, a fundamental reaction in organic chemistry with significant applications in synthetic chemistry and drug development, particularly as a method for protecting carbonyl functionalities. This document details the reaction pathway, presents available quantitative data, outlines experimental protocols, and provides visualizations to facilitate a thorough understanding of the core principles.

The Core Mechanism: A Stepwise Exploration

The acid-catalyzed formation of an acetal from an aldehyde or a ketone with an alcohol is a reversible process that proceeds through a hemiacetal intermediate.[1][2] The reaction requires an acid catalyst to activate the carbonyl group and to facilitate the departure of a water molecule.[3][4] The overall transformation involves the replacement of the carbon-oxygen double bond of the carbonyl group with two new single bonds to alkoxy groups derived from the alcohol.[5]

The mechanism can be dissected into two main stages: the formation of the hemiacetal and its subsequent conversion to the acetal.

Stage 1: Formation of the Hemiacetal

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1]

-

Nucleophilic Attack by the Alcohol: A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a protonated hemiacetal.[3]

-

Deprotonation: A base (such as water or another molecule of the alcohol) removes a proton from the oxonium ion, yielding a neutral hemiacetal and regenerating the acid catalyst.[1]

Stage 2: Conversion of the Hemiacetal to the Acetal

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[1]

-

Formation of a Resonance-Stabilized Cation: The protonated hydroxyl group departs as a molecule of water, leading to the formation of a resonance-stabilized carbocation, also known as an oxocarbenium ion. The positive charge is delocalized between the carbon and the adjacent oxygen atom.

-

Second Nucleophilic Attack: A second molecule of the alcohol attacks the electrophilic carbon of the oxocarbenium ion.[3]

-

Final Deprotonation: A base removes the proton from the newly added alkoxy group, yielding the final acetal product and regenerating the acid catalyst.[1]

The entire process is a series of equilibria. To drive the reaction towards the formation of the acetal, it is common practice to remove the water that is formed as a byproduct, often through azeotropic distillation using a Dean-Stark apparatus.[3][6] Conversely, the reaction can be reversed to regenerate the aldehyde or ketone by treating the acetal with excess water in the presence of an acid catalyst.[2]

Visualizing the Reaction Pathway

The following diagram, generated using the DOT language, illustrates the step-by-step mechanism of acid-catalyzed acetal formation.

Caption: Acid-catalyzed formation of an acetal from an aldehyde or ketone.

Quantitative Data: Kinetics and Thermodynamics

Table 1: Equilibrium Constants (K) for Acetal Formation in Methanol

| Carbonyl Compound | Equilibrium Constant (K) | Reference |

| Acetophenone | 0.7 M⁻¹ | [7] |

| Benzophenone | Value inconsistent in literature | [7] |

| Methyl Formate | Not directly measured, but determined via transacetalization | [7] |

Note: The equilibrium constant is defined as K = [Acetal][H₂O] / ([Carbonyl][Alcohol]²).

Thermodynamically, the formation of acyclic acetals is often not highly favorable due to a decrease in entropy (three reactant molecules form two product molecules).[6] However, the formation of cyclic acetals from diols is entropically more favorable.[8]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of acetals. Below are representative protocols for the formation of both acyclic and cyclic acetals.

Synthesis of Benzaldehyde Dimethyl Acetal (Acyclic Acetal)

This procedure is adapted from established methods for acetal formation.

Materials:

-

Benzaldehyde

-

Methanol

-

Anhydrous acid catalyst (e.g., p-toluenesulfonic acid or a few drops of concentrated sulfuric acid)

-

Dean-Stark apparatus

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, condenser, heating mantle, and standard glassware for distillation.

Procedure:

-

Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

To the flask, add benzaldehyde, a significant excess of methanol (at least 2 equivalents), and a catalytic amount of the acid catalyst.

-

Add toluene to the flask to facilitate the azeotropic removal of water.

-

Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction until no more water is collected in the trap, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst by washing the reaction mixture with a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by distillation to obtain pure benzaldehyde dimethyl acetal.[9]

Synthesis of a Cyclic Acetal from a Ketone and Ethylene Glycol

Cyclic acetals are commonly used as protecting groups in organic synthesis.[8][10]

Materials:

-

A ketone (e.g., cyclohexanone)

-

Ethylene glycol (1 equivalent)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Toluene (or benzene)

-

Dean-Stark apparatus

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware.

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine the ketone, one equivalent of ethylene glycol, a catalytic amount of p-toluenesulfonic acid, and toluene.[11]

-

Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is complete when the theoretical amount of water has been collected.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and remove the solvent by rotary evaporation.

-

The resulting crude cyclic acetal can be purified by distillation or chromatography if necessary.

Conclusion

The acid-catalyzed formation of acetals is a versatile and indispensable reaction in the toolkit of synthetic chemists. A thorough understanding of its stepwise mechanism, including the role of the acid catalyst and the hemiacetal intermediate, is crucial for its effective application. While comprehensive quantitative kinetic data remains an area for further consolidation, the principles of equilibrium control are well-established, enabling chemists to drive the reaction to completion through techniques such as the removal of water. The provided experimental protocols offer practical guidance for the synthesis of both acyclic and cyclic acetals, which serve as vital protecting groups in the synthesis of complex molecules, including pharmaceuticals.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 6. Acetal - Wikipedia [en.wikipedia.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. youtube.com [youtube.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Cyclic Acetals as Protecting Groups - Chad's Prep® [chadsprep.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,1-Diisopropoxycyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diisopropoxycyclohexane is a chemical compound of interest in various fields of chemical synthesis and research. As a ketal, it serves as a protective group for the carbonyl functionality of cyclohexanone and can be a valuable intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its reactivity and handling procedures.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, application in reactions, and for purification processes.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₄O₂ | [1] |

| Molecular Weight | 200.32 g/mol | [1] |

| CAS Number | 1132-95-2 | [1] |

| Appearance | Colorless transparent liquid | [1] |

| Density | 0.875 - 0.91 g/cm³ | [1] |

| Boiling Point | 131-134 °C (at atmospheric pressure); 85 °C (at 8 mmHg) | [1] |

| Flash Point | ~33 °C | [1] |

| Vapor Pressure | 0.073 mmHg at 25°C | [1] |

| Refractive Index (n_D^20) | 1.4410 - 1.4450 | [1] |

| Solubility | Soluble in organic solvents | [1] |

Synthesis of this compound

The most common method for the synthesis of this compound is the acid-catalyzed ketalization of cyclohexanone with isopropanol.[1] This reaction is an equilibrium process, and to achieve a high yield, the water formed during the reaction must be removed.[2]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol describes a general procedure for the synthesis of this compound in a laboratory setting.

Materials:

-

Cyclohexanone

-

Isopropanol (anhydrous)

-

p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

-

Toluene or another suitable solvent for azeotropic removal of water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Set up a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer.

-

To the flask, add cyclohexanone, a molar excess of isopropanol (typically 2.5 to 3 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.05 equivalents). Toluene can be added as a solvent to facilitate the azeotropic removal of water.

-

Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.

-

Continue the reaction until no more water is collected in the trap, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine to remove any remaining aqueous impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess isopropanol.

-

Purify the resulting crude product by vacuum distillation to obtain pure this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the ketal functional group.

-

Stability: Ketals are stable under neutral and basic conditions.[3] This stability makes them excellent protecting groups for ketones in multi-step syntheses where the carbonyl group needs to be shielded from nucleophiles or bases.[3]

-

Hydrolysis: The ketal group is sensitive to acidic conditions. In the presence of aqueous acid, this compound will hydrolyze back to cyclohexanone and isopropanol.[4] This reaction is the reverse of the formation reaction and is typically used for deprotection.[4]

Experimental Protocols for Physical Property Determination

The following are standardized protocols for determining the key physical properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point is a crucial physical constant for liquid identification and assessment of purity.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil or a melting point apparatus)[5]

-

Rubber band or wire to attach the tube to the thermometer

Procedure:

-

Place a small amount of this compound into the test tube.

-

Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer.

-

Heat the apparatus gradually.[5]

-

Observe a steady stream of bubbles emerging from the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.[5]

Determination of Density

Density is a fundamental physical property that can be used to identify a substance.

Apparatus:

-

Graduated cylinder or pycnometer

-

Analytical balance

Procedure:

-

Weigh a clean, dry graduated cylinder or pycnometer and record its mass.[6]

-

Add a known volume of this compound to the graduated cylinder or fill the pycnometer to its calibrated volume.[6]

-

Weigh the graduated cylinder or pycnometer with the liquid and record the new mass.[6]

-

Calculate the mass of the liquid by subtracting the mass of the empty container.

-

Calculate the density by dividing the mass of the liquid by its volume.[7]

Determination of Refractive Index

The refractive index is a characteristic property of a liquid and is a sensitive indicator of its purity.

Apparatus:

-

Abbe refractometer

-

Dropper or pipette

-

Constant temperature water bath (optional, for precise measurements)

Procedure:

-

Ensure the prism of the Abbe refractometer is clean and dry.

-

Place a few drops of this compound onto the prism.[8]

-

Close the prism and allow the sample to spread evenly.

-

If using a water bath, allow the temperature to equilibrate.

-

Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index value from the scale.[9]

-

Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.[9]

Safety, Handling, and Storage

This compound is a chemical that requires careful handling.

-

Hazards: It is classified as a substance that can cause severe skin burns and eye damage.[10]

-

Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] Handle in a well-ventilated area or under a chemical fume hood. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

References

- 1. chembk.com [chembk.com]

- 2. Acetal - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. How to Find the Density of Water: 10 Steps (with Pictures) [wikihow.com]

- 7. How to Calculate Density of a Liquid Substance | Physics | Study.com [study.com]

- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 9. docsity.com [docsity.com]

- 10. echemi.com [echemi.com]

1,1-diisopropoxycyclohexane CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diisopropoxycyclohexane, also known as cyclohexanone diisopropyl ketal, is an organic compound with the CAS number 1132-95-2 and the molecular formula C12H24O2 . It is a colorless liquid with applications as a solvent and as an intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and safety information.

It is important to note that, based on currently available public information, there is a lack of significant data regarding the specific biological activities or its role in signaling pathways relevant to drug development.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1132-95-2 |

| Molecular Formula | C12H24O2 |

| Molecular Weight | 200.32 g/mol |

| IUPAC Name | 1,1-di(propan-2-yloxy)cyclohexane |

| Synonyms | Cyclohexanone diisopropyl ketal, 1,1-Bis(1-methylethoxy)cyclohexane |

Table 2: Physical Properties

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 85 °C @ 8 mmHg |

| Density | 0.9047 g/cm³ @ 24 °C |

| Refractive Index | 1.4410 to 1.4450 |

| Flash Point | 69.2 ± 19.4 °C |

| Vapor Pressure | 0.073 mmHg @ 25 °C |

Synthesis

A common method for the synthesis of this compound is the ketalization of cyclohexanone with isopropanol. A patented method describes a high-yield synthesis using triisopropyl orthoformate.

Experimental Protocol: Synthesis from Cyclohexanone and Triisopropyl Orthoformate

This protocol is based on a patented industrial preparation method which achieves a purity of over 98% and a yield of 87-92%.

Materials:

-

Cyclohexanone

-

Triisopropyl orthoformate

-

p-Toluenesulfonic acid (catalyst)

-

Hydrocarbon solvent (e.g., toluene)

Procedure:

-

In a reaction vessel, combine cyclohexanone and a hydrocarbon solvent.

-

Add p-toluenesulfonic acid as the catalyst.

-

Cool the mixture to a low temperature.

-

Slowly add triisopropyl orthoformate to the reaction mixture while maintaining the low temperature.

-

Allow the reaction to proceed for a set time until completion, which can be monitored by techniques such as gas chromatography.

-

Upon completion, wash the reaction mixture to remove the acid catalyst.

-

The solvent is then removed by evaporation.

-

The crude product is dehydrated and dried.

-

Purify the final product by distillation under reduced pressure to obtain this compound.

Caption: Synthesis workflow for this compound.

Spectroscopic Data

-

¹H NMR: The spectrum would be expected to show signals corresponding to the protons of the cyclohexane ring and the isopropoxy groups. The methine proton of the isopropoxy group would likely appear as a septet, and the methyl protons as a doublet.

-

¹³C NMR: The spectrum would show characteristic peaks for the quaternary carbon of the cyclohexane ring bonded to the two oxygens, the other carbons of the cyclohexane ring, and the methine and methyl carbons of the isopropoxy groups.

-

IR Spectroscopy: The infrared spectrum would be characterized by the absence of a strong carbonyl (C=O) absorption band (around 1715 cm⁻¹) from the starting material, cyclohexanone. Strong C-O stretching bands would be present in the fingerprint region (around 1000-1200 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak would be observed at m/z = 200. Fragmentation would likely involve the loss of isopropoxy groups or cleavage of the cyclohexane ring.

Biological Activity and Drug Development Potential

Currently, there is a lack of published research detailing the specific biological activities of this compound. General studies on cyclohexane derivatives have explored a range of biological effects, including antimicrobial properties. However, these findings are broad and not specific to this particular molecule.

For professionals in drug development, this compound's primary relevance is as a potential intermediate in the synthesis of more complex molecules. Its ketal functional group can serve as a protecting group for a ketone during multi-step syntheses of pharmacologically active compounds.

Caption: Relationships of this compound's properties and applications.

Safety Information

Table 3: Toxicological Data

| Exposure Route | Result |

| Oral (LD50) | > 2000 mg/kg bw (rat)[1] |

| Inhalation (LC50) | > 5.6 mg/L air (rat)[1] |

| Dermal (LD50) | > 1000 mg/kg bw (rat)[1] |

Handling and Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Wear protective gloves and clothing.

-

Respiratory Protection: Use a respirator if exposure limits are exceeded or if irritation is experienced.

Conclusion

This compound is a well-characterized organic compound with established physical and chemical properties. Its synthesis is efficient, making it a readily available intermediate for organic chemistry applications. For researchers in drug development, its primary utility lies in its role as a protecting group for ketones in complex synthetic pathways. While the broader class of cyclohexane derivatives has been investigated for various biological activities, specific data for this compound in this regard is not currently available in the public domain. Future research may explore the pharmacological potential of this and related ketals.

References

An In-depth Technical Guide to the Thermodynamic Stability of Acetals and Ketals for Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of acetals and ketals, functional groups of critical importance in organic synthesis and drug development. We delve into the core thermodynamic principles governing their formation and hydrolysis, presenting quantitative data on equilibrium constants (Keq), Gibbs free energy (ΔG°), and enthalpy (ΔH°) for a range of acetal and ketal structures. Key factors influencing their stability, such as steric and electronic effects of substituents, and the enhanced stability of cyclic variants, are discussed in detail. Furthermore, this guide furnishes detailed experimental protocols for the accurate determination of these thermodynamic parameters using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and calorimetry. Visual representations of reaction pathways and experimental workflows are provided using Graphviz to facilitate a deeper understanding of the underlying concepts. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the rational design and application of acetal and ketal-containing molecules.

Introduction to the Thermodynamic Landscape of Acetals and Ketals

Acetals and ketals, geminal diethers formed from the reaction of aldehydes and ketones with alcohols, respectively, are cornerstones of modern organic chemistry. Their unique stability profile—robust under neutral to basic conditions yet susceptible to hydrolysis under acidic conditions—renders them invaluable as protecting groups for carbonyl functionalities in complex multi-step syntheses.[1][2] In the realm of drug development, this pH-sensitive lability is ingeniously exploited for the targeted release of therapeutic agents. Acetal and ketal linkages can serve as prodrug moieties, remaining intact in the physiological pH of the bloodstream but cleaving in the acidic microenvironments of tumors or specific cellular compartments to release the active pharmaceutical ingredient.

The thermodynamic stability of these functional groups is paramount to their efficacy in these applications. A thorough understanding of the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) changes associated with their formation and hydrolysis is crucial for predicting their behavior in different chemical and biological environments. This guide aims to provide a detailed exploration of these thermodynamic principles, supported by quantitative data and practical experimental methodologies.

The Equilibrium Nature of Acetal and Ketal Formation

The formation of acetals and ketals is a reversible process governed by equilibrium. The reaction of an aldehyde or ketone with two equivalents of an alcohol in the presence of an acid catalyst establishes an equilibrium with the corresponding acetal or ketal and water.

-

Reaction: R¹(R²)C=O + 2 R³OH ⇌ R¹(R²)C(OR³)² + H₂O

The position of this equilibrium, and thus the thermodynamic stability of the acetal or ketal, is dictated by the change in Gibbs free energy (ΔG°). A negative ΔG° indicates that the formation of the acetal or ketal is spontaneous and the products are favored at equilibrium. Conversely, a positive ΔG° signifies a non-spontaneous reaction where the carbonyl compound and alcohol are the more stable species.

The relationship between the standard Gibbs free energy change and the equilibrium constant (Keq) is given by the equation:

ΔG° = -RTln(Keq)

where:

-

R is the ideal gas constant (8.314 J/mol·K)

-

T is the temperature in Kelvin

A large equilibrium constant (Keq > 1) corresponds to a negative ΔG°, indicating that the acetal or ketal is thermodynamically favored. Conversely, a small equilibrium constant (Keq < 1) corresponds to a positive ΔG°, indicating that the equilibrium lies towards the starting carbonyl compound.

Data Presentation: Thermodynamic Parameters of Acetal and Ketal Formation

The following tables summarize key thermodynamic data for the formation and hydrolysis of a selection of acetals and ketals. This quantitative data provides a basis for comparing the relative stabilities of different structures.

Table 1: Enthalpies of Hydrolysis for a Series of Alkyl-Substituted Dimethyl Acetals and Ketals

| Carbonyl Precursor | Acetal/Ketal Structure | ΔH°_hydrolysis (kcal/mol)[3] |

| Acetaldehyde | CH₃CH(OCH₃)₂ | - |

| Propionaldehyde | CH₃CH₂CH(OCH₃)₂ | - |

| Isobutyraldehyde | (CH₃)₂CHCH(OCH₃)₂ | - |

| Pivalaldehyde | (CH₃)₃CCH(OCH₃)₂ | - |

| Acetone | (CH₃)₂C(OCH₃)₂ | - |

| 2-Butanone | CH₃C(OCH₃)₂CH₂CH₃ | - |

| 3-Methyl-2-butanone | CH₃C(OCH₃)₂CH(CH₃)₂ | - |

| Pinacolone | CH₃C(OCH₃)₂C(CH₃)₃ | - |

Data sourced from a calorimetric determination of the enthalpies of hydrolysis.[3]

Table 2: Equilibrium Constants and Gibbs Free Energy for Acetal Formation

| Aldehyde/Ketone | Alcohol | Acetal/Ketal | Keq | ΔG° (kJ/mol) | Reference |

| Acetaldehyde | Ethanol | Diethylacetal | 0.018exp[1230/T] | -269.3 J/mol (at 298K) | [4] |

| Additional data to be populated as found |

Note: The Gibbs free energy can be calculated from the equilibrium constant using the formula ΔG° = -RTln(Keq). The value for diethylacetal was calculated at 298K using the provided temperature-dependent Keq equation.

Factors Influencing Thermodynamic Stability

The thermodynamic stability of acetals and ketals is not uniform and is significantly influenced by a combination of steric and electronic factors, as well as structural features such as ring formation.

Steric Effects

The steric bulk of the substituents on both the carbonyl carbon and the alcohol component plays a crucial role in determining the position of the acetalization equilibrium.

-

Substituents on the Carbonyl Carbon: Increasing the steric hindrance around the carbonyl carbon generally disfavors acetal and ketal formation. This is because the reaction involves a change in hybridization from sp² in the planar carbonyl to sp³ in the tetrahedral acetal, leading to increased steric crowding. Consequently, acetals derived from aldehydes are generally more stable and formed more readily than ketals derived from ketones with bulky alkyl groups.

-

Substituents on the Alcohol: The size of the alcohol also impacts stability. The use of sterically hindered alcohols can shift the equilibrium towards the starting materials.

Electronic Effects

The electronic nature of the substituents on the carbonyl compound influences the stability of the acetal or ketal by affecting the stability of the intermediate oxocarbenium ion formed during hydrolysis.

-

Electron-donating groups attached to the carbonyl carbon can stabilize the positively charged oxocarbenium ion intermediate, thereby accelerating the rate of hydrolysis and decreasing the overall stability of the acetal or ketal.

-

Electron-withdrawing groups , conversely, destabilize the oxocarbenium ion, which slows down the rate of hydrolysis and leads to a more stable acetal or ketal.

Cyclic vs. Acyclic Acetals and Ketals

A significant factor governing stability is whether the acetal or ketal is cyclic or acyclic. Cyclic acetals and ketals, typically formed from the reaction of a carbonyl compound with a diol (e.g., ethylene glycol or 1,3-propanediol), are considerably more thermodynamically stable than their acyclic counterparts.[5][6]

This enhanced stability is primarily attributed to entropic factors. The formation of an acyclic acetal from one molecule of a carbonyl compound and two molecules of an alcohol results in a decrease in the number of molecules in the system, which is entropically unfavorable.[7] In contrast, the formation of a cyclic acetal from one molecule of a carbonyl compound and one molecule of a diol results in no net change in the number of molecules, making the entropy change less negative (or even positive) and thus more favorable.[7]

Experimental Protocols for Determining Thermodynamic Stability

The accurate determination of the thermodynamic parameters governing acetal and ketal stability is essential for their rational application. The following sections provide detailed methodologies for key experiments.

Determination of the Equilibrium Constant (Keq) by ¹H NMR Spectroscopy

Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used to determine the equilibrium constant of acetal or ketal formation by quantifying the relative concentrations of the reactants and products at equilibrium. The integration of the signals corresponding to specific protons in the carbonyl compound, the alcohol, and the acetal/ketal allows for the calculation of their molar ratios.

Materials:

-

Aldehyde or ketone of interest

-

Alcohol or diol of interest

-

Anhydrous deuterated solvent (e.g., CDCl₃, CD₃OD)

-

Acid catalyst (e.g., p-toluenesulfonic acid, anhydrous HCl)

-

NMR tubes

-

High-resolution NMR spectrometer

Procedure:

-

Sample Preparation: a. Accurately weigh the aldehyde or ketone and the alcohol (or diol) into a clean, dry vial. The molar ratio will depend on the expected equilibrium position; a 1:2 ratio of carbonyl to alcohol is typical for acyclic acetals, and a 1:1 ratio for cyclic acetals. b. Dissolve the reactants in a known volume of the chosen anhydrous deuterated solvent. c. Add a catalytic amount of the acid catalyst. d. Transfer the solution to an NMR tube and seal it.

-

Equilibration: a. Allow the reaction mixture to reach equilibrium. The time required will vary depending on the reactants and catalyst concentration. It is advisable to monitor the reaction periodically by acquiring ¹H NMR spectra until no further changes in the relative peak integrations are observed. This may take several hours to days at room temperature.

-

NMR Data Acquisition: a. Acquire a high-resolution ¹H NMR spectrum of the equilibrated sample. b. Ensure that the spectral width is sufficient to encompass all relevant signals. c. Use a sufficient relaxation delay (e.g., 5 times the longest T₁) to ensure accurate integration.

-

Data Analysis: a. Identify the characteristic signals for the aldehyde/ketone, the alcohol, and the acetal/ketal. For example, the aldehydic proton signal (around 9-10 ppm) or the α-protons of the ketone, and the methine proton of the acetal (around 4-5 ppm) are often well-resolved. b. Carefully integrate the selected signals. It is crucial to choose signals that are well-separated and do not overlap with other peaks. c. Calculate the molar concentrations of each species at equilibrium based on the integration values and the initial concentrations. d. Calculate the equilibrium constant (Keq) using the equilibrium concentrations.

Determination of the Enthalpy of Hydrolysis (ΔH°_hydrolysis) by Isothermal Titration Calorimetry (ITC)

Principle: Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with a chemical reaction. By measuring the heat released or absorbed during the acid-catalyzed hydrolysis of an acetal or ketal, the enthalpy of the reaction can be determined.

Materials:

-

Purified acetal or ketal

-

Aqueous acidic solution (e.g., dilute HCl) of known concentration

-

Isothermal titration calorimeter

-

Syringe for titration

Procedure:

-

Instrument Preparation: a. Thoroughly clean and dry the sample cell and the injection syringe of the ITC instrument. b. Allow the instrument to equilibrate to the desired experimental temperature (e.g., 25 °C).

-

Sample Preparation: a. Prepare a solution of the acetal or ketal in a suitable buffer or deionized water at a known concentration. b. Prepare a solution of the acid catalyst (e.g., HCl) in the same buffer or deionized water at a concentration that will ensure complete hydrolysis upon mixing.

-

ITC Experiment: a. Load the acetal/ketal solution into the sample cell of the calorimeter. b. Load the acid solution into the injection syringe. c. Initiate the titration experiment. A series of small injections of the acid solution into the sample cell will be performed automatically. d. The heat change associated with each injection is measured by the instrument.

-

Data Analysis: a. The raw ITC data consists of a series of heat pulses corresponding to each injection. b. Integrate the heat pulses to obtain the total heat change (q) for the reaction. c. Correct for the heat of dilution by performing a control experiment where the acid is injected into the buffer/water without the acetal/ketal. d. Calculate the moles of the acetal/ketal that have reacted based on the initial concentration and the volume in the cell. e. The enthalpy of hydrolysis (ΔH°_hydrolysis) is then calculated as q / moles of reactant.

Visualizing Thermodynamic Relationships and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the thermodynamic stability of acetals and ketals.

Caption: Equilibrium pathway for acid-catalyzed acetal/ketal formation.

Caption: Key factors influencing the thermodynamic stability of acetals and ketals.

Caption: Experimental workflow for determining Keq by NMR spectroscopy.

Conclusion

The thermodynamic stability of acetals and ketals is a fundamental concept with profound implications for their application in organic synthesis and drug delivery. This guide has provided a detailed examination of the factors governing their stability, supported by quantitative thermodynamic data and robust experimental protocols. By understanding the interplay of steric, electronic, and structural effects, researchers can make informed decisions in the design and utilization of acetal and ketal-containing molecules. The methodologies presented herein offer a practical framework for the precise characterization of their thermodynamic properties, enabling the development of more effective protecting group strategies and innovative pH-responsive drug delivery systems. As the demand for sophisticated molecular design continues to grow, a deep appreciation for the thermodynamic principles outlined in this guide will remain an indispensable tool for scientists in both academic and industrial research.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Acetal - Wikipedia [en.wikipedia.org]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

reactivity of 1,1-diisopropoxycyclohexane with acidic and basic reagents.

An In-Depth Technical Guide to the Reactivity of 1,1-Diisopropoxycyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as cyclohexanone diisopropyl ketal, is a common intermediate and protecting group in organic synthesis.[1][2] Its utility stems from the stability of the ketal functional group under specific conditions and its predictable cleavage under others. This technical guide provides a comprehensive overview of the reactivity of this compound with acidic and basic reagents, offering detailed reaction mechanisms, experimental protocols, and a summary of its chemical behavior. This document is intended to serve as a critical resource for professionals in chemical research and drug development who utilize ketal-based protecting group strategies.

Core Principles of Ketal Reactivity

Ketals, such as this compound, are derivatives of ketones, in this case, cyclohexanone. They are primarily used as protecting groups for the carbonyl functionality.[3] The core principle of their reactivity is a pronounced stability towards nucleophiles and bases, contrasted with a marked lability in the presence of aqueous acid.[4][5][6] This differential reactivity allows for selective chemical transformations on other parts of a molecule while the carbonyl group remains masked.

Reactivity with Acidic Reagents: Ketal Hydrolysis

Under acidic conditions, particularly in the presence of water, this compound undergoes hydrolysis to regenerate the parent carbonyl compound, cyclohexanone, and two equivalents of isopropanol.[7] This reaction is a fundamental deprotection strategy in multi-step organic synthesis.[8]

Mechanism of Acid-Catalyzed Hydrolysis

The hydrolysis of ketals is an acid-catalyzed, reversible process. The mechanism involves the protonation of one of the ether oxygens, converting it into a good leaving group (an alcohol).[9][10][11] The subsequent departure of the alcohol is assisted by the lone pair of electrons on the adjacent oxygen, leading to the formation of a resonance-stabilized oxonium ion.[4][5] This step is generally considered the rate-determining step of the reaction.[5] Nucleophilic attack by water on the carbocationic center, followed by deprotonation, yields a hemiacetal, which then rapidly breaks down to the final ketone and a second molecule of alcohol.

Caption: Mechanism of acid-catalyzed hydrolysis of this compound.

Reactivity with Basic Reagents: General Stability

A key feature of ketals is their stability in neutral to strongly basic conditions.[4][5] this compound does not react with common basic reagents such as hydroxides, alkoxides, or organometallic reagents like Grignard reagents.[3][7] This stability is because there is no viable reaction pathway. The alkoxy groups (RO-) are poor leaving groups, and there is no acidic proton that can be readily removed by a base to initiate a reaction.[9] This inertness underpins their use as protecting groups in syntheses involving strong bases and nucleophiles.[3]

Caption: Stability of this compound under basic conditions.

Summary of Reactivity Data

The reactivity of this compound is dichotomous, defined entirely by the pH of the medium. The following table summarizes the expected outcomes.

| Condition | Reagent(s) | Products | Reaction Outcome |

| Acidic | Aqueous Acid (e.g., H₂SO₄, HCl, TsOH) | Cyclohexanone, Isopropanol | Rapid Hydrolysis/Deprotection[7] |

| Basic | Aqueous Base (e.g., NaOH, KOH) | No Reaction | Stable[4][5] |

| Nucleophilic | Grignard Reagents (RMgX), Organolithiums (RLi), Hydrides (LiAlH₄) | No Reaction | Stable[3][7] |

Experimental Protocols

Representative Protocol for Acid-Catalyzed Hydrolysis

This protocol describes a general procedure for the deprotection of this compound to yield cyclohexanone.

Materials:

-

This compound

-

Acetone

-

Dilute Aqueous Hydrochloric Acid (e.g., 2 M HCl)

-

Diethyl Ether or Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Rotary Evaporator

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as acetone. The use of a co-solvent facilitates miscibility with the aqueous acid.

-

Acidification: Add dilute aqueous hydrochloric acid (catalytic to stoichiometric amount) to the solution dropwise with stirring at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.

-

Quenching: Once the reaction is complete, neutralize the acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or dichloromethane (2-3 times).

-

Washing: Wash the combined organic layers with brine to remove residual water-soluble components.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude cyclohexanone.

-

Purification (Optional): If necessary, purify the resulting cyclohexanone by distillation.

Caption: Workflow for the hydrolysis of this compound.

Conclusion

The reactivity of this compound is characterized by its stability towards basic and nucleophilic reagents and its susceptibility to acid-catalyzed hydrolysis. This predictable and differential reactivity makes it an effective and widely used protecting group for the cyclohexanone carbonyl. A thorough understanding of these principles is essential for designing robust synthetic routes in pharmaceutical development and complex molecule synthesis, enabling chemists to mask a reactive carbonyl group while performing transformations elsewhere in the molecule.

References

- 1. This compound [myskinrecipes.com]

- 2. pschemicals.com [pschemicals.com]

- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dimethyl Acetals [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. Protection and Deprotection [cem.com]

- 9. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Propose a mechanism for the acid-catalyzed hydrolysis of cyclohex... | Study Prep in Pearson+ [pearson.com]

Solubility Profile of 1,1-diisopropoxycyclohexane in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-diisopropoxycyclohexane is a colorless, transparent liquid with a characteristic odor of alcohol and ketone. It is utilized as a solvent, a detergent, and in cosmetics, and also serves as an intermediate in organic synthesis.[1] A thorough understanding of its solubility in various organic solvents is crucial for its application in chemical reactions, purification processes, and formulation development. This technical guide provides a summary of the available solubility information for this compound, detailed experimental protocols for solubility determination, and a workflow for assessing its solubility profile.

Data Presentation: Solubility of this compound

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent Family | General Solubility |

| Alcohols (e.g., Methanol, Ethanol) | Expected to be miscible/soluble |

| Ketones (e.g., Acetone) | Expected to be miscible/soluble |

| Ethers (e.g., Diethyl Ether) | Expected to be miscible/soluble |

| Alkanes (e.g., Hexane, Cyclohexane) | Expected to be miscible/soluble |

| Aromatics (e.g., Toluene) | Expected to be miscible/soluble |

| Esters (e.g., Ethyl Acetate) | Expected to be miscible/soluble |

| Halogenated Hydrocarbons (e.g., Chloroform) | Expected to be miscible/soluble |

Note: The information in this table is based on general statements of miscibility and the chemical nature of this compound.[1] For precise quantitative measurements, experimental determination is recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols can be employed. These methods are standard in the field for determining the solubility of organic compounds.

Protocol 1: Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, diethyl ether, hexane, toluene, chloroform, ethyl acetate)

-

Small test tubes

-

Vortex mixer

-

Pipettes

Procedure:

-

Add 1 mL of the selected organic solvent to a clean, dry test tube.

-

Add a small, measured amount of this compound (e.g., 50 µL) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution against a well-lit background.

-

Soluble: The solution is clear and homogeneous with no visible particles or phase separation.

-

Partially Soluble: The solution is cloudy, or some of the compound remains undissolved.

-

Insoluble: The compound forms a separate layer or remains as a distinct droplet.

-

-

If the compound is soluble, continue adding aliquots of this compound and repeating steps 3 and 4 until saturation is reached (i.e., the point at which no more solute will dissolve).

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.

Materials:

-

This compound

-

Selected organic solvents

-

Scintillation vials or flasks with airtight seals

-

Shaking incubator or orbital shaker at a constant temperature

-

Analytical balance

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The excess solute should be clearly visible.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for several hours to allow the undissolved solute to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, tared vial to remove any undissolved microparticles.

-

Determine the mass of the filtered solution.

-

Quantify the concentration of this compound in the filtered solution using a pre-calibrated analytical method such as gas chromatography.

-

The solubility can then be expressed in various units, such as g/100 mL or mol/L.

Mandatory Visualization

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for Determining the Solubility of this compound.

References

The Genesis of a Synthetic Strategy: A Historical and Technical Guide to Acetal Protecting Groups

For Immediate Release

In the intricate world of organic synthesis, the ability to selectively mask the reactivity of a functional group is paramount to the successful construction of complex molecules. Among the arsenal of protective strategies available to chemists, the acetal protecting group stands as a cornerstone, its historical roots deeply embedded in the foundational principles of carbohydrate chemistry. This in-depth technical guide explores the historical context of acetal protecting groups, from their conceptual beginnings to their indispensable role in modern drug development and materials science.

From Sugars to Synthesis: A Historical Overview

The story of acetal protecting groups begins not in the realm of complex total synthesis, but in the late 19th-century laboratories of Emil Fischer, a pioneer in carbohydrate chemistry. Fischer's groundbreaking work on the structure of sugars led to the discovery and understanding of the glycosidic bond, which is fundamentally an acetal linkage.[1][2] His investigations into the reactions of aldehydes and ketones with alcohols to form acetals and ketals laid the theoretical groundwork for their later use as protective moieties.[3] One of the earliest industrial applications showcasing the power of acetal protection was the Reichstein process for the synthesis of Vitamin C, developed in the 1930s. This process utilized acetone to form a cyclic acetal, protecting diol functionalities while other parts of the molecule were chemically transformed.[4]

The mid-20th century saw the burgeoning of complex total synthesis, and with it, the increasing necessity for robust and reliable protecting groups. The stability of the acetal group in neutral to strongly basic conditions made it an ideal candidate for protecting carbonyls (aldehydes and ketones) and diols from a wide range of reagents.[5][6] The development of methods to form cyclic acetals, such as the reaction of a carbonyl with ethylene glycol, provided a more stable and entropically favored protecting group compared to their acyclic counterparts. The use of a Dean-Stark apparatus to remove water and drive the equilibrium towards acetal formation became a standard and efficient technique.

The strategic importance of acetal protecting groups was solidified in the monumental total syntheses of the era. For instance, the work of R.B. Woodward in the total synthesis of complex natural products like cholesterol, while not solely reliant on acetals, demonstrated the integration of various protecting group strategies to achieve chemo- and stereoselectivity. While the specifics of every protecting group in Woodward's syntheses are extensive, the underlying principle of temporarily masking reactive sites to orchestrate a desired sequence of reactions was a testament to the growing sophistication of organic synthesis, where acetals played a crucial role. The culmination of this evolution is evident in modern synthetic endeavors, such as the total synthesis of palytoxin, a molecule of immense complexity, where multiple acetal protecting groups were strategically employed.[5]

Core Principles of Acetal Protection

The utility of acetal protecting groups hinges on a simple yet elegant chemical principle: the reversible conversion of a reactive carbonyl group into a comparatively inert diether linkage. This transformation is typically acid-catalyzed and is readily reversed by treatment with aqueous acid, allowing for the timely deprotection and regeneration of the original carbonyl.[6][7]

Stability and Reactivity

The key advantage of acetal protecting groups lies in their stability profile. They are inert to a wide array of reaction conditions that would otherwise affect a free carbonyl group, including:

-

Strongly basic conditions: Resistant to organometallic reagents (e.g., Grignard and organolithium reagents), hydrides (e.g., lithium aluminum hydride), and other strong nucleophiles.[5]

-

Oxidizing and reducing agents: Stable to many common oxidants and reducing agents that do not generate acidic conditions.

This stability allows for a broad range of chemical transformations to be carried out on other parts of a molecule without affecting the protected carbonyl.

Quantitative Data on Acetal Formation and Stability

The efficiency of acetal protection and deprotection, as well as the stability of the acetal, can be influenced by various factors, including the structure of the carbonyl compound, the diol used, and the reaction conditions. The following tables summarize representative quantitative data from historical and contemporary studies.

| Carbonyl Compound | Diol | Catalyst | Solvent | Time (h) | Yield (%) |

| Ethyl acetoacetate | Ethylene glycol | p-Toluenesulfonic acid | Toluene | 1 | 53.1 |

| Cyclohexanone | Ethylene glycol | p-Toluenesulfonic acid | Toluene | - | High |

Table 1: Representative Conditions for the Formation of Cyclic Acetals.

| Acetal/Ketal Type | Relative Hydrolysis Rate (pH 5) | Half-life (t½) |

| Acetone-derived ketal | 1.0 | - |

| Cyclopentanone-derived ketal | ~0.5 | - |

| Cyclohexanone-derived ketal | ~0.14 | - |

| Benzaldehyde-derived acetal | - | ~70.4 h (for p-methoxy derivative) |

Table 2: Relative Hydrolysis Rates and Half-lives of Selected Acetals and Ketals.[8]

Experimental Protocols: A Historical Example

The following protocol for the protection of the ketone in ethyl acetoacetate is adapted from a mid-20th century experimental procedure and illustrates the fundamental techniques employed.[9][10]

Objective: To protect the ketone functionality of ethyl acetoacetate as a cyclic ketal using ethylene glycol.

Materials:

-

Ethyl acetoacetate (1.0 eq)

-

Ethylene glycol (1.1 eq)

-

p-Toluenesulfonic acid monohydrate (catalytic amount, ~0.02 eq)

-

Toluene

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

Procedure:

-

To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 100 mL of toluene, 25.5 mL of ethyl acetoacetate, 22.3 mL of ethylene glycol, and 0.2 g of p-toluenesulfonic acid monohydrate.[9]

-

Add a few boiling chips and heat the mixture to reflux using a heating mantle.

-

Continue to reflux for one hour, collecting the water that azeotropes with toluene in the Dean-Stark trap.[9]

-

After one hour, remove the heat source and allow the reaction mixture to cool to room temperature.

-

The toluene can be removed under reduced pressure to yield the crude ethyl acetoacetate ethylene ketal.

-

Further purification can be achieved by distillation under reduced pressure.

Expected Yield: Approximately 53.1%.[9]

Visualizing the Logic of Acetal Protection

The strategic application of acetal protecting groups can be visualized through logical diagrams.

Caption: A typical workflow for using an acetal protecting group.

Caption: Mechanism of acid-catalyzed acetal formation.

Conclusion

The journey of the acetal protecting group, from a structural curiosity in carbohydrate chemistry to an indispensable tool in the synthesis of life-saving drugs and advanced materials, is a testament to the evolution of organic chemistry. Its simple, robust, and reversible nature has allowed chemists to navigate the complexities of multi-step synthesis with greater control and efficiency. As the demand for ever more complex molecules continues to grow, the foundational principles established by the early pioneers of acetal chemistry will undoubtedly continue to inspire new and innovative synthetic strategies.

References

- 1. chemistry-chemists.com [chemistry-chemists.com]

- 2. The ethylene ketal protecting group in organic synthesis. An undergraduate laboratory experiment | Semantic Scholar [semanticscholar.org]

- 3. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry of ascorbic acid - Wikipedia [en.wikipedia.org]

- 5. Protecting group - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 8. researchgate.net [researchgate.net]

- 9. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Preparation of 1,1-Diisopropoxycyclohexane: A Technical Guide to Starting Materials and Synthetic Routes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic methodologies for the preparation of 1,1-diisopropoxycyclohexane. This compound, a valuable ketal, serves as a crucial intermediate and protecting group in various organic syntheses, including applications in the development of novel therapeutic agents. This document details the core synthetic pathways, presents quantitative data in a structured format, and offers detailed experimental protocols.

Core Synthetic Strategies

The synthesis of this compound primarily revolves around the formation of a ketal from cyclohexanone. The two principal starting materials are cyclohexanone and an isopropoxy source . The choice of the isopropoxy source and the reaction conditions significantly influences the efficiency, yield, and scalability of the synthesis.

The main synthetic routes are:

-

Direct Acid-Catalyzed Ketalization: The reaction of cyclohexanone with isopropanol.

-

Reaction with Triisopropyl Orthoformate: A high-yield method that avoids the in-situ generation of water.

-

Transketalization: The exchange of alkoxy groups from a pre-existing cyclohexanone ketal with isopropanol.

Starting Material: Cyclohexanone

Cyclohexanone is the foundational starting material for the synthesis of this compound. It is commercially available, but can also be synthesized in the laboratory via the oxidation of a secondary alcohol, cyclohexanol.[1]

Synthetic Methodologies and Experimental Protocols

Direct Acid-Catalyzed Ketalization of Cyclohexanone with Isopropanol

This is a classical and straightforward method for forming ketals.[2][3][4][5] The reaction involves the nucleophilic addition of two equivalents of isopropanol to the carbonyl group of cyclohexanone under acidic conditions.[3][4][5] This is an equilibrium-controlled process, and to drive the reaction to completion, the water formed as a byproduct must be removed.[3][5]

Reaction Scheme:

Cyclohexanone + 2 Isopropanol ⇌ this compound + Water

Experimental Protocol:

A general procedure for the acid-catalyzed ketalization is as follows:

-

To a solution of cyclohexanone in a suitable solvent (e.g., toluene or hexane), add at least two molar equivalents of isopropanol.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or hydrochloric acid (HCl).[3][4]

-

Set up the reaction with a Dean-Stark apparatus to azeotropically remove water as it is formed, thus driving the equilibrium towards the product.

-

Reflux the mixture until no more water is collected.

-

Cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Wash the organic layer with water and brine.

-

Dry the organic phase over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Logical Workflow for Direct Ketalization:

Caption: Experimental workflow for the direct ketalization of cyclohexanone.

Reaction of Cyclohexanone with Triisopropyl Orthoformate

A patented method describes a high-yield synthesis using triisopropyl orthoformate as the isopropoxy source.[6] This approach is advantageous as it does not produce water, thus simplifying the process by eliminating the need for its removal.[6] The reaction is carried out at low temperatures in the presence of an acid catalyst.[6]

Reaction Scheme:

Cyclohexanone + Triisopropyl Orthoformate → this compound + Isopropyl Formate

Experimental Protocol:

The following protocol is adapted from the patent literature:[6]

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, add cyclohexanone, a hydrocarbon solvent (e.g., cyclohexane), and p-toluenesulfonic acid as the acidifying agent.[6]

-

Cool the mixture to a temperature between -5°C and 10°C.[6]

-

Slowly add triisopropyl orthoformate to the cooled mixture while stirring.[6] The molar ratio of cyclohexanone to triisopropyl orthoformate is typically between 1:1 and 1.5:1.[6]

-

Maintain the reaction at a low temperature and stir for 4-10 hours.[6]

-

After the reaction is complete, wash the reaction mixture twice with a 15% sodium hydroxide solution and then twice with water.[6]

-

Separate the organic phase and remove the solvent and any unreacted starting materials using a rotary evaporator.[6]

-

Dry the resulting crude product over anhydrous potassium carbonate overnight.[6]

-

Obtain the final product, this compound, by vacuum distillation.[6]

Signaling Pathway for the Reaction with Triisopropyl Orthoformate:

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chembk.com [chembk.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]

- 6. CN1626491A - Method for preparing 1,1 diisopropoxy cyclohexane - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structural Isomers of Diisopropoxycyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural isomers of diisopropoxycyclohexane. Due to their potential applications in various fields, including as intermediates in pharmaceutical synthesis, a thorough understanding of their synthesis, characterization, and physicochemical properties is crucial. This document details the synthetic pathways to the four primary structural isomers: 1,1-, 1,2-, 1,3-, and 1,4-diisopropoxycyclohexane. Experimental protocols for their synthesis are provided, with a focus on the Williamson ether synthesis for the vicinal, geminal, and distal isomers. Furthermore, this guide outlines the key analytical techniques for the characterization and separation of these isomers, including Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). All quantitative data is presented in structured tables for comparative analysis, and key synthetic workflows are visualized using Graphviz diagrams.

Introduction to Diisopropoxycyclohexane Isomers

Diisopropoxycyclohexane (C₁₂H₂₄O₂) encompasses a group of structural isomers characterized by a cyclohexane ring substituted with two isopropoxy groups. The positional isomerism of these groups (1,1-, 1,2-, 1,3-, and 1,4-) gives rise to compounds with distinct physical and chemical properties. Furthermore, the 1,2-, 1,3-, and 1,4-isomers can exist as cis and trans stereoisomers, leading to a variety of diastereomers and, in some cases, enantiomers. These subtle structural differences can have significant impacts on their reactivity and biological activity, making their selective synthesis and unambiguous characterization a critical aspect of their study.

The molecular formula for all diisopropoxycyclohexane isomers is C₁₂H₂₄O₂.[1] The molecular weight is approximately 200.32 g/mol .[1]

Synthesis of Diisopropoxycyclohexane Isomers

The synthesis of diisopropoxycyclohexane isomers can be approached through distinct chemical strategies depending on the desired substitution pattern. The formation of the geminal diether (1,1-isomer) is typically achieved through the reaction of cyclohexanone with an excess of isopropanol or an orthoformate, while the vicinal and distal isomers (1,2-, 1,3-, and 1,4-) are accessible via the Williamson ether synthesis starting from the corresponding cyclohexanediols.

Synthesis of 1,1-Diisopropoxycyclohexane

A documented method for the preparation of this compound involves the reaction of cyclohexanone with triisopropyl orthoformate in the presence of an acid catalyst.[2]

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Cyclohexanone

-

Triisopropyl orthoformate

-

p-Toluenesulfonic acid (catalyst)

-

Hydrocarbon solvent (e.g., n-hexane, cyclohexane)

-

15% Sodium hydroxide solution

-

Anhydrous potassium carbonate

-

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and thermometer, combine cyclohexanone (1.0-1.5 molar equivalents) and the hydrocarbon solvent.

-

Add p-toluenesulfonic acid (0.025-0.035 mass equivalents relative to cyclohexanone).

-

Cool the mixture to -5 to 10 °C.

-

Slowly add triisopropyl orthoformate (1.0 molar equivalent) to the cooled mixture.

-

Maintain the reaction temperature between -1 and 5 °C and stir for 5-8 hours.

-

After the reaction is complete, wash the reaction mixture twice with a 15% sodium hydroxide solution, followed by two washes with water.

-

Separate the organic phase and remove the solvent and unreacted starting materials using a rotary evaporator.

-

Dry the crude product over anhydrous potassium carbonate.

-

Purify the final product by vacuum distillation to yield this compound with a purity of over 98%.[2]

-

Synthesis of 1,2-, 1,3-, and 1,4-Diisopropoxycyclohexane via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[3] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion.[4] For the synthesis of 1,2-, 1,3-, and 1,4-diisopropoxycyclohexane, the corresponding cis- or trans-cyclohexanediols serve as the starting materials. The diol is first deprotonated with a strong base to form a dialkoxide, which then reacts with an isopropyl halide.

General Experimental Protocol: Williamson Ether Synthesis of Diisopropoxycyclohexanes

-

Materials:

-

cis- or trans-1,2-, 1,3-, or 1,4-Cyclohexanediol

-

Strong base (e.g., sodium hydride, potassium hydride)

-

Aprotic solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

-

Isopropyl halide (e.g., 2-bromopropane, 2-iodopropane)

-

Reagents for aqueous workup (e.g., water, brine)

-

Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the strong base (2.2 equivalents) in the aprotic solvent.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the corresponding cyclohexanediol (1.0 equivalent) in the aprotic solvent.

-

Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour to ensure complete formation of the dialkoxide.

-

Cool the reaction mixture back to 0 °C and slowly add the isopropyl halide (2.5 equivalents).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to isolate the desired diisopropoxycyclohexane isomer.

-

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of Diisopropoxycyclohexane Isomers and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| This compound | C₁₂H₂₄O₂ | 200.32 | 85 @ 8 mmHg[1] | 0.91[1] |

| 1,3-Diisopropylcyclohexane | C₁₂H₂₄ | 168.32 | Not available | Not available |

| 1,4-Diisopropylcyclohexane | C₁₂H₂₄ | 168.32 | 214-216 | 0.8192 |

Characterization and Separation Techniques

The characterization of diisopropoxycyclohexane isomers and the separation of their stereoisomers rely on modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of diisopropoxycyclohexane isomers. The chemical shifts and coupling constants of the protons on the cyclohexane ring and the isopropoxy groups provide detailed information about the connectivity and stereochemistry of the molecule. For cis and trans isomers, the relative orientation of the isopropoxy groups (axial vs. equatorial) will significantly influence the chemical shifts of the methine protons on the cyclohexane ring.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is invaluable for determining the molecular weight and fragmentation patterns of the isomers. While the isomers will have the same molecular ion peak, their fragmentation patterns may differ, aiding in their identification.

General GC-MS Protocol

A typical GC-MS analysis would involve a non-polar capillary column (e.g., DB-5ms) with a temperature program designed to separate the isomers based on their boiling points and interactions with the stationary phase. The mass spectrometer would be operated in electron ionization (EI) mode to generate characteristic fragmentation patterns.

Chromatographic Separation